molecular formula C14H14N2OS B12532592 Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- CAS No. 677343-15-6

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-

Cat. No.: B12532592
CAS No.: 677343-15-6
M. Wt: 258.34 g/mol
InChI Key: GIZPXGUVGZCEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- is an organic compound known for its unique chemical structure and properties This compound features a benzenecarboximidamide core with a 4-methoxyphenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- typically involves the reaction of benzenecarboximidamide with 4-methoxyphenylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or ethanol. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-quality Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as monoamine oxidase A, which plays a role in neurotransmitter regulation. This inhibition can lead to various biological effects, including antidepressant and neuroprotective activities. Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, contributing to its diverse pharmacological profile .

Comparison with Similar Compounds

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- can be compared with other similar compounds, such as:

  • N-(4-Methoxyphenyl)benzenecarboximidamide
  • N(4-ME-2-PH-3-THIOXO-1,2,4-THIADIAZOLIDIN-5-YLIDENE)N’-PH-BENZENECARBOXIMIDAMIDE

These compounds share structural similarities but differ in their substituents and overall chemical properties. The unique combination of the benzenecarboximidamide core with the 4-methoxyphenylthio group in Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

677343-15-6

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfanylbenzenecarboximidamide

InChI

InChI=1S/C14H14N2OS/c1-17-11-4-8-13(9-5-11)18-12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H3,15,16)

InChI Key

GIZPXGUVGZCEHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.